molecular formula C12H17N3O3S B027357 N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide CAS No. 100318-71-6

N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide

Cat. No. B027357
CAS RN: 100318-71-6
M. Wt: 283.35 g/mol
InChI Key: HMBMCJNYWPOZKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide involves several key steps, including the sulfonation and alkylation of piperazine. Khan et al. (2019) synthesized a series of sulfonamides and alkylated piperazine derivatives demonstrating potential biological activities, indicating a methodological approach to synthesizing related compounds (Khan et al., 2019).

Molecular Structure Analysis

Berredjem et al. (2010) conducted a detailed study on the crystal structure of a closely related compound, 4-Phenyl-piperazine-1-sulfonamide, using X-ray crystallography. This analysis provides valuable insights into the molecular structure and arrangement, which are crucial for understanding the chemical behavior and properties of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide (Berredjem et al., 2010).

Chemical Reactions and Properties

The reactivity and chemical properties of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide derivatives are explored through their potential as antibacterial, antifungal, and anthelmintic agents. The work by Abbasi et al. (2014) on N-substituted derivatives highlights the compound's versatility and potential in chemical reactions, indicating a broad spectrum of biological activity and application (Abbasi et al., 2014).

Physical Properties Analysis

Analyzing the physical properties, such as solubility, melting point, and crystalline structure, provides insights into the compound's behavior under various conditions. Kumar et al. (2007) synthesized and characterized 1-Benzhydryl-4-phenylmethane Sulfonyl Piperazine, offering a basis for understanding the physical characteristics of similar compounds (Kumar et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability, and functional group behavior, are crucial for the compound's application in synthesis and potential biological roles. Boddu et al. (2018) investigated the synthesis, anticancer activity, and docking studies of N-phenyl derivatives, shedding light on the chemical properties and interactions of related compounds (Boddu et al., 2018).

Scientific Research Applications

Antibacterial and Antifungal Applications

  • N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide derivatives have demonstrated antibacterial, antifungal, and anthelmintic activity in several studies. Specifically, some sulfonamides and alkylated piperazine derivatives have shown significant biological activities, indicating potential applications as antibacterial, antifungal, and anthelmintic agents. These findings are supported by molecular docking studies, highlighting the compounds' promising binding affinities to target proteins, hinting at their potential utility in therapeutic applications (Khan et al., 2019).

Fingerprint Detection

  • One of the synthesized compounds from the N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide series has been found to exhibit good stickiness and finger rhythm, without dense dust, making it a promising agent for latent fingerprint detection on various types of flat surfaces. This opens up a forensic application for these compounds in crime scene investigations and other areas requiring fingerprint analysis (Khan et al., 2019).

Antipsychotic Evaluation

  • Aryl piperazine derivatives, including those based on N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide, are recognized as crucial building blocks in drug discovery, particularly for their potential antipsychotic effects. Some synthesized compounds are being evaluated for antipsychotic activity, including their effects on behavior symptoms and specific reactions in biological models, which could lead to new treatments in mental health disorders (Bari et al., 2019).

Cancer Research

  • Certain derivatives of N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide have been synthesized and evaluated for their anticancer activities. Preliminary tests indicate that some derivatives exhibit significant anticancer activities, which may lead to the development of new therapeutic agents for cancer treatment (Boddu et al., 2018).

Crystallography

  • The crystal structure of derivatives like 4-Phenyl-piperazine-1-sulfonyl has been determined, providing valuable insights into the molecular structure and potential interactions in biological systems. The details of the crystal structure contribute to understanding the compound's potential interactions and stability, paving the way for further applications in medicinal chemistry and materials science (Berredjem et al., 2010).

properties

IUPAC Name

N-(4-piperazin-1-ylsulfonylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-10(16)14-11-2-4-12(5-3-11)19(17,18)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBMCJNYWPOZKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360692
Record name N-[4-(Piperazine-1-sulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Piperazine-1-sulfonyl)-phenyl]-acetamide

CAS RN

100318-71-6
Record name N-[4-(Piperazine-1-sulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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